1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione
Description
Properties
IUPAC Name |
8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXMQUYMRVXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156394 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130187-58-5 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with benzylamine under specific conditions to introduce the phenylmethylamino group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the phenylmethylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in pharmacology and biochemistry.
Antioxidant Properties
Research indicates that derivatives of purine compounds, including 1,3,7-trimethyl derivatives, possess antioxidant properties. These properties can help in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects. It has been observed to protect neuronal cells from apoptosis induced by oxidative stress and may enhance cognitive function. This makes it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Caffeine Derivative Research
As a derivative of caffeine, 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione is being studied for its effects on energy metabolism and fatigue reduction. Its ability to enhance physical performance and alertness is being explored in sports science .
Drug Development
The compound's unique structure allows it to be a scaffold for developing new drugs targeting adenosine receptors. Adenosine receptor antagonists are of great interest for their potential use in treating sleep disorders and enhancing wakefulness .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness . Additionally, it inhibits phosphodiesterase, resulting in elevated levels of cyclic AMP and enhanced cellular signaling .
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Effects
- Phenylmethylamino Derivatives: Not directly tested, but related 8-substituted purine-2,6-diones (e.g., compounds 1–4 in ) reduced TNF-α levels and neutrophil infiltration in murine inflammation models .
- Amide Derivatives (e.g., compounds 6, 8–11) : Showed potent anti-edema effects in carrageenan-induced paw edema, likely due to hydrogen bonding with amide groups .
Receptor Affinity
- 5-HT1A Receptor: Derivatives with 8-(3-(4-phenylpiperazinyl)propylamino) substituents (e.g., compound 12 in ) exhibited high 5-HT1A affinity (Ki = 8–50 nM) due to extended alkyl chains enabling hydrophobic interactions . The phenylmethylamino group may similarly engage in π-stacking with receptor residues.
- Ribonuclease Inhibition: Purine-2,6-diones with N-hydroxyimide groups (e.g., compound 8j in ) showed >10-fold increased activity via Mg²⁺ coordination, a mechanism unlikely in phenylmethylamino derivatives .
Physicochemical Properties
| Property | 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione | 8-Methoxy Analog (Compound 2) | 8-Methylamino Analog (CAS 5422-30-0) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.35 | ~252.24 | 223.23 |
| Calculated logP | ~1.8 (estimated) | 0.5 | 0.2 |
| Topological Polar Surface Area | ~70 Ų | 75 Ų | 70.5 Ų |
| Solubility (mg/mL) | Low (lipophilic substituent) | Moderate | High |
Biological Activity
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione, also known by its CAS number 130187-58-5, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula: C15H17N5O2
- Molecular Weight: 299.328 g/mol
- Purity: Typically ≥95% in research settings
The biological activity of 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione is primarily attributed to its interaction with adenosine receptors. These receptors play critical roles in numerous physiological processes, including immune response modulation and neurotransmission. The compound's structural similarity to adenosine allows it to act as an agonist or antagonist at these receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth: Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights: The compound's ability to modulate signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways, has been documented in several studies.
Anti-inflammatory Effects
1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione has also been reported to possess anti-inflammatory properties:
- Reduction of Inflammatory Mediators: It decreases the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro.
- Potential Applications: These properties suggest its potential use in treating inflammatory diseases and conditions.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Induction of apoptosis | ||
| Anti-inflammatory | Decreased levels of TNF-alpha | |
| Reduction of IL-6 production |
Case Studies
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that treatment with 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione resulted in a significant decrease in cell viability (p < 0.05), indicating its potential as a chemotherapeutic agent.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels compared to control groups (p < 0.01).
Recent Studies
Recent studies have focused on elucidating the specific pathways through which 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione exerts its effects:
- Cell Signaling Pathways : Research has highlighted the compound's ability to activate AMPK signaling while inhibiting mTOR pathways in cancer cells.
- Synergistic Effects : Combining this compound with other chemotherapeutics has shown enhanced efficacy in preclinical models.
Future Directions
Further research is warranted to explore:
- The pharmacokinetics and bioavailability of the compound.
- Its effects in vivo using more comprehensive animal models.
- Potential clinical trials to assess safety and efficacy in humans.
Q & A
Q. Basic Research Focus
- ¹H/¹³C-NMR : Key signals include the phenylmethylamino proton (δ 4.2–4.5 ppm, singlet) and carbonyl carbons (δ 160–170 ppm) .
- HRMS : Confirm molecular formula using ESI-HRMS (e.g., calculated [M+H]⁺ for C₁₇H₂₁N₅O₄: 378.1664; observed: 378.1662) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) resolve impurities, with UV detection at 254 nm for purine absorption .
How do structural modifications at the C8 position affect biological activity?
Advanced Research Focus
Substituting the phenylmethylamino group with mercapto (-SH) or alkynyl groups alters receptor binding. For example:
- 8-Mercapto derivatives exhibit enhanced adenosine receptor antagonism due to thiol-mediated hydrogen bonding .
- Alkynylmethylamine derivatives (e.g., 8-(3-aminoprop-1-ynyl)) show improved blood-brain barrier penetration, as evidenced by logP shifts from 0.3 to 1.2 .
SAR studies should pair in vitro assays (e.g., cAMP inhibition) with molecular docking to validate target interactions .
What strategies address poor aqueous solubility in formulation studies?
Q. Advanced Research Focus
- Prodrug Design : Phosphorylation at the N7 position increases solubility (e.g., water solubility from 0.1 mg/mL to 15 mg/mL) .
- Co-solvents : PEG-400/water mixtures (70:30) improve dissolution without precipitating crystalline forms .
- Nanoparticulate Systems : Poly(lactic-co-glycolic acid) (PLGA) encapsulation achieves sustained release (t₁/₂ = 12 hours) in pharmacokinetic models .
How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Q. Advanced Research Focus
- Informer Libraries : Screen reactions across diverse conditions (e.g., Aryl Halide Chemistry Informer Library) to identify substrate-specific bottlenecks, such as steric hindrance from the phenylmethyl group .
- Meta-Analysis : Compare activation energies (ΔG‡) for key steps (e.g., amination vs. alkylation) using DFT calculations . Contradictions often arise from solvent polarity effects or catalyst decomposition .
What computational tools predict binding modes with adenosine receptors?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate interactions with A₂A receptors using AMBER force fields. The phenylmethylamino group stabilizes binding via π-π stacking with Phe168 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., His278Ala) to validate critical hydrogen bonds .
- Docking Software : AutoDock Vina outperforms Glide in ranking affinity for N7-methylated analogs (RMSD < 1.5 Å) .
Which analytical methods quantify thermodynamic stability under storage conditions?
Q. Advanced Research Focus
- DSC/TGA : Monitor decomposition onset (T₀ = 215°C) and enthalpy changes (ΔH = 120 kJ/mol) .
- Forced Degradation Studies : Exposure to 40°C/75% RH for 4 weeks reveals hydrolytic cleavage of the dione ring, detectable via LC-MS .
- NIST Data : Reference vapor pressure (logP = 0.3) and entropy (S° = 280 J/mol·K) for stability modeling .
How are in vitro bioassays designed to evaluate adenosine receptor modulation?
Q. Advanced Research Focus
- cAMP Assays : Use HEK293 cells transfected with A₁/A₂A receptors. EC₅₀ values < 10 nM indicate potent antagonism .
- Radioligand Displacement : Compete with ³H-CCPA (A₁) or ³H-ZM241385 (A₂A). Kᵢ values correlate with methylation at N1/N3 positions .
- Counter-Screening : Test selectivity against P2X receptors to exclude off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
